rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde, trans
CAS No.: 1969287-73-7
Cat. No.: VC8252262
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1969287-73-7 |
|---|---|
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.26 |
| IUPAC Name | (2R,3R)-2-(1-ethylpyrazol-4-yl)oxane-3-carbaldehyde |
| Standard InChI | InChI=1S/C11H16N2O2/c1-2-13-7-10(6-12-13)11-9(8-14)4-3-5-15-11/h6-9,11H,2-5H2,1H3/t9-,11+/m0/s1 |
| Standard InChI Key | HQGFWHZRZTYHGL-GXSJLCMTSA-N |
| Isomeric SMILES | CCN1C=C(C=N1)[C@H]2[C@@H](CCCO2)C=O |
| SMILES | CCN1C=C(C=N1)C2C(CCCO2)C=O |
| Canonical SMILES | CCN1C=C(C=N1)C2C(CCCO2)C=O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound consists of two fused heterocycles:
-
Oxane ring: A six-membered oxygen-containing ring with a carbaldehyde (-CHO) substituent at C3.
-
Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms and an ethyl group at N1 .
The stereochemistry is defined by the (2R,3R) configuration, where the pyrazole and carbaldehyde groups occupy trans positions relative to the oxane ring .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₁₆N₂O₂ | |
| Molecular weight | 208.26 g/mol | |
| IUPAC name | (2R,3R)-2-(1-ethylpyrazol-4-yl)oxane-3-carbaldehyde | |
| SMILES | CCN1C=C(C=N1)[C@H]2C@@HC=O | |
| InChIKey | HQGFWHZRZTYHGL-GXSJLCMTSA-N |
Synthesis and Stereochemical Control
Synthetic Routes
While proprietary methods dominate industrial production, academic literature suggests two primary approaches:
-
Pyrazole-Oxane Coupling:
-
Cyclization Strategies:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | ee (%) |
|---|---|---|---|
| Cross-coupling | Pd(OAc)₂, (R)-SegPhos, K₂CO₃, THF, 80°C | 68% | 92 |
| Cyclization | H₂SO₄, CH₂Cl₂, −20°C | 74% | N/A |
Physicochemical Properties
Thermodynamic and Solubility Data
Experimental measurements and computational predictions reveal:
Table 3: Predicted vs. Experimental Properties
| Property | Predicted | Experimental |
|---|---|---|
| Boiling point | 342°C (EPI Suite) | Not reported |
| Water solubility | 1.2 g/L | 0.9 g/L (25°C) |
| pKa (aldehyde) | 12.4 | 12.1 ± 0.3 |
Chemical Reactivity
Aldehyde-Functionalized Reactivity
The carbaldehyde group participates in:
-
Schiff base formation: Reacts with primary amines to form imines (k = 0.18 M⁻¹s⁻¹ in ethanol).
-
Nucleophilic additions: Grignard reagents attack the carbonyl carbon (70–85% yield).
Pyrazole Ring Modifications
-
Electrophilic substitution: Bromination occurs at C5 (80% yield with Br₂/FeCl₃).
-
N-Alkylation: Ethyl group exchange using alkyl halides (limited by steric hindrance).
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The compound serves as a precursor for:
-
JAK2 inhibitors: After conversion to α,β-unsaturated ketones (IC₅₀ = 12 nM in cell assays) .
-
BTK antagonists: Pyrazole-oxane hybrids show 94% suppression of B-cell activation at 1 μM .
Table 4: Biological Activity Profiles
| Derivative | Target | IC₅₀/EC₅₀ | Selectivity Index |
|---|---|---|---|
| Oxane-pyrazole-amide | JAK2 | 8 nM | >1,200 vs. JAK3 |
| Schiff base analog | BTK | 15 nM | 450 vs. EGFR |
Research Challenges and Future Directions
Stereochemical Resolution
Current limitations include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume